N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C16H25BN2O4 and its molecular weight is 320.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Boronic Acids and Esters
Boronic acids and their esters are widely used in organic chemistry during the synthesis of various compounds. They are involved in several reactions, the most notable one being the Suzuki coupling . In biological systems, boronic acids are known to bind to enzymes or other proteins with cis-diol groups, which could potentially be a target of action.
Biological Activity
N-(tert-Butyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₆H₂₅BN₂O₄
- Molecular Weight : 320.19 g/mol
The structure features a nitro group and a boronate ester group, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering enzyme conformation.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling proteins, potentially leading to altered cellular responses.
- Antioxidant Activity : Some studies suggest that compounds containing boron can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
In Vitro Studies
A study evaluated the compound's inhibitory effects on key enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance:
Enzyme | IC₅₀ (μM) | Comments |
---|---|---|
CYP3A4 | 0.34 | Potent reversible inhibition observed |
CYP1A2 | >50 | No significant inhibition |
CYP2C9 | >50 | No significant inhibition |
These findings highlight the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in models of disease where oxidative stress plays a role. For example:
- Model : Rat model of induced oxidative stress
- Dosage : 10 mg/kg body weight
- Outcome : Significant reduction in markers of oxidative damage compared to control groups.
This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress .
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, caution is warranted due to its potential toxicity:
- Acute Toxicity : LD₅₀ values indicate moderate toxicity levels.
- Chronic Exposure : Long-term exposure studies are needed to fully understand the safety profile.
Precautionary measures should be taken when handling this compound due to its hazardous nature as indicated by GHS classifications (H302-H319) .
Properties
IUPAC Name |
N-tert-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKCJSMOIHHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682236 |
Source
|
Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-23-1 |
Source
|
Record name | N-(1,1-Dimethylethyl)-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.